molecular formula C7H9NO3S B086695 4-Amino-2-methylbenzenesulfonic acid CAS No. 133-78-8

4-Amino-2-methylbenzenesulfonic acid

Cat. No. B086695
CAS RN: 133-78-8
M. Wt: 187.22 g/mol
InChI Key: ZDIRCGKEOWZBIM-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzenesulfonic acid is a chemical compound with potential applications in various fields, including organic synthesis and material science. Its structure comprises an amino group and a methyl group attached to a benzenesulfonic acid moiety, making it a versatile intermediate for chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2-methylbenzenesulfonic acid often involves multi-step chemical reactions. For instance, a novel method for synthesizing α-(4-oxazolyl)amino esters using 4-nitrobenzenesulfonic acid as a catalyst through a series of bond-forming reactions has been developed (Lee, Oh, & Kim, 2018).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography have been employed to elucidate the molecular structure of related compounds, confirming the presence of zwitterionic tautomeric forms and providing insights into the molecular geometry and hydrogen-bonding patterns (Bekö, Bats, & Schmidt, 2012).

Chemical Reactions and Properties

4-Amino-2-methylbenzenesulfonic acid and its analogs participate in various chemical reactions, including nitration, which is a critical step for synthesizing azo pigments and other derivatives. Optimizing the nitration process has been shown to significantly improve the yield and efficiency of these reactions (Li et al., 2015).

Physical Properties Analysis

The physical properties of 4-Amino-2-methylbenzenesulfonic acid derivatives, such as solubility and crystal structure, have been studied to optimize their applications in material science and organic chemistry. For example, the solubility of sodium 2-chloro-5-nitrotoluene-4-sulfonate, an intermediate in the synthesis of related compounds, has been analyzed to improve the separation methods and recycle the sulfuric acid used in the process (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4-Amino-2-methylbenzenesulfonic acid and related compounds, are crucial for their utilization in synthetic chemistry. The introduction of sulfonamide groups has been explored for peptide synthesis, demonstrating the versatility of sulfonic acid derivatives in organic synthesis (De Marco et al., 2013).

Scientific Research Applications

Application 1: Antibacterial Nanoagents

  • Scientific Field: Nanotechnology and Biomedicine
  • Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid is used in the synthesis of titanium aminobenzenesulfanato complexes (Ti-SA4), which are then incorporated onto black phosphorus nanosheets (BPs) to create a two-dimensional (2D) antimicrobial nanoagent .
  • Methods of Application: The strong P−Ti coordination between Ti-SA4 and BPs results in a high loading capacity (43%) of Ti-SA4 onto BPs and enhances the stability of BPs against oxidation . The Ti-SA4@BPs exhibit improved antibacterial efficacy, and most of the bacteria are inactivated within 3 hours with a dose of only 50 μg/mL .
  • Results or Outcomes: This proposed Ti-SA4@BPs have great potential in clinical applications, and the results provide insights into the design and synthesis of 2D antibacterial nanoagents .

Application 2: Sulfonated Organic Materials

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid is used in the synthesis of sulfonated organic materials . These materials are widely used in acid-catalyzed processes .
  • Methods of Application: The synthesis of these materials involves the sulfonation of organic compounds . The resulting sulfonated organic materials are eco-friendly, reusable, and stable .
  • Results or Outcomes: The use of these sulfonated organic materials as catalysts in industrial and laboratory applications has been shown to be efficient and environmentally friendly .

Application 3: Synthesis of Dipeptides

  • Scientific Field: Biochemistry
  • Summary of the Application: 4-Amino-2-methylbenzenesulfonic acid, being an amino acid, can be involved in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids.
  • Methods of Application: The synthesis of dipeptides involves a condensation reaction between two amino acids . This reaction leads to the formation of a peptide bond and the release of a water molecule .
  • Results or Outcomes: Dipeptides have numerous applications in biochemistry, including serving as building blocks for proteins .

Future Directions

The development of drugs and other compounds based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to 4-Amino-2-methylbenzenesulfonic acid, is an active and attractive topic of medicinal chemistry . This suggests potential future directions for research involving 4-Amino-2-methylbenzenesulfonic acid.

properties

IUPAC Name

4-amino-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIRCGKEOWZBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157901
Record name o-Toluenesulfonic acid, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylbenzenesulfonic acid

CAS RN

133-78-8
Record name 4-Amino-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluenesulfonic acid, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluenesulfonic acid, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminotoluene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Zhao, H Imaizumi, Q Lei, D Zhao - Nuclear Science and Techniques, 2005 - inis.iaea.org
… in the aromatic ring, the hydrogen-isotope exchange reaction (TH exchange reaction) between tritiated water vapor (HTO vapor) and 4-amino-2-methylbenzenesulfonic acid (and 5-…
Number of citations: 1 inis.iaea.org
Z Li, L Wu, H Wang, W Zhou, H Liu, H Cui… - ACS Applied Nano …, 2019 - ACS Publications
… To synthesize Ti-SA 4 , a solution of 4-amino-2-methylbenzenesulfonic acid in EtOH was added with Ti(O i Pr) 4 . The molar ratio of 4-amino-2-methylbenzenesulfonic acid to Ti(O i Pr) 4 …
Number of citations: 35 pubs.acs.org
F Kanetani - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
… 10) The structure of this compound was established by IR spectroscopic analysis and chemical conversion to known 4-amino-2-methylbenzenesulfonic acid. ll) F. Kanetani and H. …
Number of citations: 5 www.journal.csj.jp

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